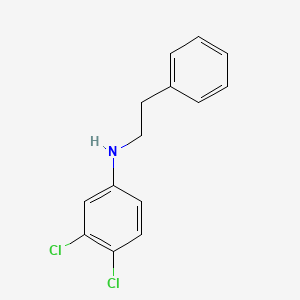

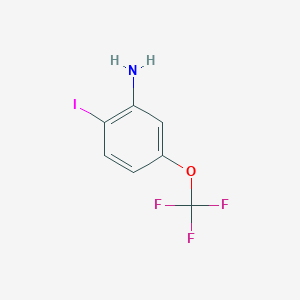

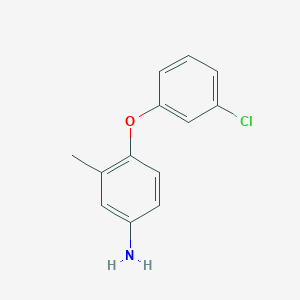

![molecular formula C13H21NO3 B3170124 (Propan-2-yl)[(3,4,5-trimethoxyphenyl)methyl]amine CAS No. 940356-59-2](/img/structure/B3170124.png)

(Propan-2-yl)[(3,4,5-trimethoxyphenyl)methyl]amine

Descripción general

Descripción

“(Propan-2-yl)[(3,4,5-trimethoxyphenyl)methyl]amine” is a small molecule . It belongs to the class of organic compounds known as amphetamines and derivatives, which are organic compounds containing or derived from 1-phenylpropan-2-amine .

Synthesis Analysis

A series of novel 3,4,5-trimethoxycinnamamide-tethered 1,2,3-triazole derivatives were prepared by the click reaction of (E)-N-(prop-2-yn-1-yl)-3-(3,4,5-trimethoxyphenyl) acrylamide with different aryl azides . The synthesized compounds were characterized by 1H and 13C NMR and mass spectra and elemental analyses .Molecular Structure Analysis

The molecular formula of this compound is C13H21NO3 . The molecular weight is 239.31 . The InChI Key is WGTASENVNYJZBK-UHFFFAOYSA-N .Aplicaciones Científicas De Investigación

DNA Binding Polymers :

- A study developed a water-soluble cationic polythiophene derivative, which can bind DNA and form polyplexes, hinting at its potential as a theranostic gene delivery vehicle (Carreon et al., 2014).

Structural and Computational Analysis :

- Research on cathinones, including compounds structurally related to (Propan-2-yl)[(3,4,5-trimethoxyphenyl)methyl]amine, has been conducted using techniques like FTIR, UV–Vis, and NMR spectroscopy, and X-ray diffraction, contributing to our understanding of these compounds' molecular structures (Nycz et al., 2011).

Drug Development :

- A novel κ-opioid receptor antagonist, which is chemically related to (Propan-2-yl)[(3,4,5-trimethoxyphenyl)methyl]amine, has shown potential in treating depression and addiction disorders, demonstrating the therapeutic potential of such compounds (Grimwood et al., 2011).

Asymmetric Synthesis of Medicinal Compounds :

- An efficient asymmetric synthesis method for anxiolytic drugs using a key intermediate structurally related to (Propan-2-yl)[(3,4,5-trimethoxyphenyl)methyl]amine has been developed, highlighting its importance in pharmaceutical synthesis (Narsaiah & Nagaiah, 2010).

Metal Ion Binding and Fluorescence Properties :

- Studies on derivatives of tris((6-phenyl-2-pyridyl)methyl)amine, including (Propan-2-yl)[(3,4,5-trimethoxyphenyl)methyl]amine, have explored their metal ion affinities and fluorescence properties, offering insights into their potential applications in materials science (Liang et al., 2009).

Cancer Research and Kinase Inhibition :

- A series of derivatives, including 3-(N-alkyl-N-phenylamino)propan-2-ol, were synthesized and evaluated for their inhibitory activity against Src kinase and anticancer activity, demonstrating the relevance of such compounds in cancer research (Sharma et al., 2010).

Safety and Hazards

Direcciones Futuras

Compounds with similar structures have shown a variety of biological activities, indicating their potential as valuable agents across a wide range of biomedical applications . Therefore, further investigation into the properties and potential uses of “(Propan-2-yl)[(3,4,5-trimethoxyphenyl)methyl]amine” could be beneficial.

Mecanismo De Acción

Target of Action

The primary targets of (Propan-2-yl)[(3,4,5-trimethoxyphenyl)methyl]amine are Taq polymerase and telomerase . Taq polymerase is a thermostable DNA polymerase named after the thermophilic bacterium Thermus aquaticus from which it was originally isolated. Telomerase is an enzyme that adds DNA sequence repeats to the 3’ end of DNA strands in the telomere regions, which are found at the ends of eukaryotic chromosomes .

Mode of Action

(Propan-2-yl)[(3,4,5-trimethoxyphenyl)methyl]amine inhibits Taq polymerase and telomerase . It also triggers caspase activation by a possible oxidative mechanism, down-regulates ERK2 (Extracellular Signal Regulated Kinase 2) protein, and inhibits ERKs phosphorylation without acting directly on microtubules and tubulin .

Biochemical Pathways

The compound affects the pathways involving Taq polymerase, telomerase, and ERK2 . The inhibition of these enzymes and proteins can lead to a variety of downstream effects, including the disruption of DNA replication and cell division, and the regulation of various cellular processes such as proliferation, differentiation, and cell cycle progression .

Result of Action

The molecular and cellular effects of (Propan-2-yl)[(3,4,5-trimethoxyphenyl)methyl]amine’s action include the inhibition of Taq polymerase and telomerase, triggering of caspase activation, down-regulation of ERK2 protein, and inhibition of ERKs phosphorylation . These effects can lead to the disruption of DNA replication and cell division, and the regulation of various cellular processes .

Propiedades

IUPAC Name |

N-[(3,4,5-trimethoxyphenyl)methyl]propan-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO3/c1-9(2)14-8-10-6-11(15-3)13(17-5)12(7-10)16-4/h6-7,9,14H,8H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSFJYVAIIKJKCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC1=CC(=C(C(=C1)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Propan-2-yl)[(3,4,5-trimethoxyphenyl)methyl]amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]propan-1-amine](/img/structure/B3170061.png)

amine](/img/structure/B3170080.png)

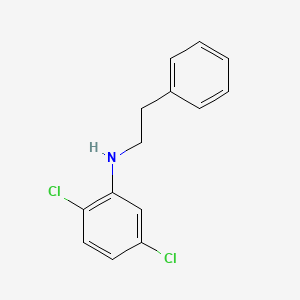

![N-[4-(benzyloxy)benzyl]propan-2-amine](/img/structure/B3170092.png)

amine](/img/structure/B3170121.png)

amine](/img/structure/B3170132.png)